molecular formula C28H28N4O2 B15603206 GSK717

GSK717

货号: B15603206
分子量: 452.5 g/mol
InChI 键: YDOATJUIIFWTKQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GSK717 is a useful research compound. Its molecular formula is C28H28N4O2 and its molecular weight is 452.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-[2-[1-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O2/c1-31(28(34)21-8-3-2-4-9-21)17-16-26-30-24-12-5-6-13-25(24)32(26)19-27(33)29-23-15-14-20-10-7-11-22(20)18-23/h2-6,8-9,12-15,18H,7,10-11,16-17,19H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOATJUIIFWTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=NC2=CC=CC=C2N1CC(=O)NC3=CC4=C(CCC4)C=C3)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GSK717: A Deep Dive into its Mechanism of Action as a Selective NOD2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK717 is a potent and selective small molecule inhibitor of the Nucleotide-binding Oligomerization Domain 2 (NOD2) signaling pathway. As an intracellular pattern recognition receptor, NOD2 is pivotal in the innate immune response by recognizing muramyl dipeptide (MDP), a component of bacterial peptidoglycan. Dysregulation of the NOD2 signaling cascade has been implicated in a variety of inflammatory conditions, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cellular signaling pathways, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function.

Core Mechanism of Action: Selective NOD2 Inhibition

This compound functions as a competitive inhibitor of NOD2 signaling. It selectively blocks the pathway initiated by the binding of MDP to the NOD2 receptor. This inhibition prevents the recruitment of the serine/threonine kinase RIP2 (also known as RICK or CARDIAK), a critical downstream effector molecule. Consequently, the subsequent activation of transcription factors, notably NF-κB and the mitogen-activated protein kinase (MAPK) pathways (p38 and JNK), is suppressed. This blockade ultimately leads to a reduction in the production and release of pro-inflammatory cytokines and chemokines.

Signaling Pathway

The binding of MDP to NOD2 induces a conformational change that facilitates its oligomerization and the recruitment of RIP2 kinase. This interaction is essential for the formation of a signaling complex that includes other kinases like TAK1 and TAB1. This complex formation leads to the poly-ubiquitination of RIP2, which serves as a scaffold for the recruitment and activation of the IKK complex (IκB kinase). The IKK complex then phosphorylates IκBα, an inhibitor of NF-κB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines such as IL-8, IL-6, TNFα, and IL-1β. This compound intervenes at the initial step of this cascade by preventing MDP-induced NOD2 activation.

NOD2_Signaling_Pathway Figure 1: this compound Inhibition of the NOD2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP NOD2 NOD2 MDP->NOD2 Binds RIP2 RIP2 NOD2->RIP2 Recruits This compound This compound This compound->NOD2 Inhibits TAK1_TAB1 TAK1_TAB1 RIP2->TAK1_TAB1 Recruits IKK_Complex IKK_Complex TAK1_TAB1->IKK_Complex Activates IkBa_NFkB IκBα-NF-κB IKK_Complex->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases Gene_Transcription Pro-inflammatory Gene Transcription NFkB->Gene_Transcription Translocates and Initiates

Caption: this compound competitively inhibits MDP binding to NOD2, preventing downstream signaling.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various cellular assays. The following tables summarize the key findings.

Parameter Cell Line Stimulus Value Reference
IC50 (IL-8 Secretion) HEK293/hNOD2MDP400 nM
IC50 (ZIKV Replication) Human Fetal Astrocytes (HFAs)ZIKV14.8 - 17.9 µM

GSK717: A Deep Dive into its Antagonism of the NOD2 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is a key intracellular pattern recognition receptor (PRR) integral to the innate immune system. Primarily expressed in antigen-presenting cells and mucosal epithelia, NOD2 plays a crucial role in recognizing muramyl dipeptide (MDP), a component of bacterial peptidoglycan. Dysregulation of the NOD2 signaling pathway is implicated in a variety of inflammatory conditions, including Crohn's disease, making it a compelling target for therapeutic intervention. GSK717, a cell-permeable benzimidazole (B57391) diamide, has emerged as a potent and selective inhibitor of NOD2-mediated signaling. This technical guide provides an in-depth analysis of this compound, its mechanism of action, and its effects on the NOD2 signaling pathway, supplemented with experimental protocols and quantitative data to support further research and development.

The NOD2 Signaling Pathway

Upon binding to its ligand MDP, NOD2 undergoes a conformational change and oligomerization. This activation leads to the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2) through CARD-CARD interactions. The formation of the NOD2-RIPK2 complex, often referred to as the "nodosome," initiates a downstream signaling cascade. This cascade involves the recruitment of other effector kinases like TAK1/TAB1 and the formation of a poly-ubiquitinated signaling complex. Ultimately, this leads to the activation of the canonical NF-κB and MAPK (p38, JNK) pathways, resulting in the increased synthesis and secretion of pro-inflammatory cytokines and chemokines such as IL-8, IL-6, TNFα, and IL-1β.

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm MDP MDP MDP_in MDP MDP->MDP_in Enters Cell NOD2 NOD2 MDP_in->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits TAK1_TAB1 TAK1/TAB1 RIPK2->TAK1_TAB1 Activates NFkB_Pathway NF-κB Pathway TAK1_TAB1->NFkB_Pathway MAPK_Pathway MAPK Pathway (p38, JNK) TAK1_TAB1->MAPK_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-8, IL-6, TNFα, IL-1β) NFkB_Pathway->Pro_inflammatory_Cytokines Upregulates MAPK_Pathway->Pro_inflammatory_Cytokines Upregulates This compound This compound This compound->NOD2 Inhibits

Caption: The NOD2 signaling pathway and the inhibitory action of this compound.

This compound: Mechanism of Action and Selectivity

This compound functions as a selective inhibitor of the NOD2 signaling pathway. It has been demonstrated to act competitively with MDP, suggesting that it may bind to the same site on NOD2. This competitive inhibition prevents the downstream signaling cascade initiated by MDP binding.

A key characteristic of this compound is its selectivity. Studies have shown that this compound does not affect signaling pathways mediated by NOD1, TNFR1, or TLR2. This specificity is crucial for a therapeutic agent, as it minimizes the potential for off-target effects. Furthermore, this compound has been shown to block the synergistic inflammatory response that occurs with the co-activation of NOD2 and TLR2. While this compound effectively inhibits the NOD2 pathway, it is important to note that it does not directly inhibit the kinase activity of RIPK2.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various cellular assays. The following tables summarize the key quantitative data available.

| Parameter | Cell Line | Stimulant | Value | Reference | |

GSK717: A Deep Dive into its Inhibitory Effects on Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and effects of GSK717, a potent and selective inhibitor of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) signaling pathway. The document details its impact on cytokine production, outlines relevant experimental protocols, and visualizes the underlying molecular pathways.

Core Mechanism of Action: Selective NOD2 Inhibition

This compound is a cell-permeable benzimidazole (B57391) diamide (B1670390) compound that selectively blocks the signaling cascade initiated by the intracellular pattern recognition receptor, NOD2.[1][2] NOD2 plays a critical role in the innate immune system by recognizing muramyl dipeptide (MDP), a component of bacterial peptidoglycan.[1][3] Upon activation by MDP, NOD2 recruits the serine/threonine kinase RIPK2 (also known as RIP2), leading to the activation of downstream signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4] This cascade culminates in the production of pro-inflammatory cytokines and chemokines.[3][4]

This compound exerts its inhibitory effect by acting as a competitive inhibitor of NOD2, effectively preventing the downstream signaling induced by MDP.[5] Notably, this compound's selectivity is a key feature; it does not inhibit the closely related NOD1 receptor, nor does it affect signaling from Toll-like receptor 2 (TLR2) or Tumor Necrosis Factor Receptor 1 (TNFR1).[1] This specificity makes this compound a valuable tool for dissecting the precise role of NOD2 in inflammatory responses.

Quantitative Analysis of Cytokine Inhibition

This compound has been demonstrated to significantly reduce the production of several key pro-inflammatory cytokines in primary human monocytes stimulated with MDP. The following tables summarize the quantitative data on the inhibitory effects of this compound on cytokine release.

Table 1: Effect of this compound (5 µM) on MDP-Induced Cytokine Production in Primary Human Monocytes [3]

CytokineStimulantThis compound Concentration% Inhibition (Approximated)
IL-8MDP (0.1 µg/mL)5 µM>90%
IL-6MDP (0.1 µg/mL)5 µM>90%
TNFαMDP (0.1 µg/mL)5 µM>90%
IL-1βMDP (0.1 µg/mL)5 µM>90%

Table 2: Dose-Dependent Inhibition of IL-8 Secretion by this compound in HEK293/hNOD2 Cells [1]

This compound ConcentrationStimulantResult
400 nMMDPIC50 for IL-8 secretion

Table 3: Inhibition of Synergistic NOD2-TLR2 Co-activation by this compound [3]

Treatment ConditionStimulantsEffect on IL-8 Secretion
This compound (16 µM)MDP (0.1 µg/mL) + Pam2CSK4 (100 pg/mL)Greater maximal inhibition than a RIP2 inhibitor, reducing IL-8 to levels induced by the TLR2 agonist alone.

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of this compound and the experimental designs used to characterize its function, the following diagrams are provided.

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP_ext Muramyl Dipeptide (MDP) MDP_int MDP MDP_ext->MDP_int Internalization NOD2 NOD2 MDP_int->NOD2 Activates RIPK2 RIPK2 NOD2->RIPK2 Recruits This compound This compound This compound->NOD2 Inhibits TAK1_TAB1 TAK1/TAB1 RIPK2->TAK1_TAB1 Activates IKK_Complex IKK Complex TAK1_TAB1->IKK_Complex MAPK MAPK (p38, JNK) TAK1_TAB1->MAPK NFkB_p65_p50 NF-κB (p65/p50) IKK_Complex->NFkB_p65_p50 Frees IkB IκB IKK_Complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB_p65_p50->NFkB_IkB NFkB_nuc NF-κB NFkB_p65_p50->NFkB_nuc Translocation MAPK_nuc MAPK MAPK->MAPK_nuc Translocation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-8, IL-6, TNFα, IL-1β) IkB->NFkB_IkB Gene_Transcription Gene Transcription NFkB_nuc->Gene_Transcription MAPK_nuc->Gene_Transcription Gene_Transcription->Pro_inflammatory_Cytokines Leads to Production Experimental_Workflow Start Start Isolate_Monocytes Isolate Primary Human Monocytes from Whole Blood Start->Isolate_Monocytes Pre_incubation Pre-incubate Monocytes with this compound (e.g., 5 µM for 1 hour) Isolate_Monocytes->Pre_incubation Stimulation Stimulate with MDP (e.g., 0.1 µg/mL for 24 hours) Pre_incubation->Stimulation Collect_Supernatant Collect Cell Culture Supernatant Stimulation->Collect_Supernatant Cytokine_Measurement Measure Cytokine Concentrations (e.g., ELISA for IL-8, IL-6, TNFα, IL-1β) Collect_Supernatant->Cytokine_Measurement Data_Analysis Analyze Data and Determine Percent Inhibition Cytokine_Measurement->Data_Analysis End End Data_Analysis->End

References

Troubleshooting & Optimization

GSK717 cytotoxicity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of GSK717 in different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) signaling pathway.[1][2] It functions by competitively binding to the NOD2 receptor, thereby preventing the binding of its ligand, muramyl dipeptide (MDP), a component of the bacterial cell wall.[2] This inhibition blocks the downstream signaling cascade that leads to the activation of NF-κB and MAPK pathways and subsequent production of pro-inflammatory cytokines such as IL-8, IL-6, TNFα, and IL-1β.[1][3]

Q2: Is this compound expected to be cytotoxic to my cell line?

A2: Based on available data, this compound generally exhibits low cytotoxicity in various cell lines at concentrations effective for NOD2 inhibition. For instance, studies have shown that concentrations up to 40 μM were not cytotoxic to cell lines such as A549, Huh7, U251, and human fetal astrocytes.[4] In differentiated THP-1 macrophages, concentrations up to 25 μM were considered safe, with over 80% cell viability. However, the cytotoxic potential of any compound can be cell line-dependent. Therefore, it is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.

Q3: At what concentration does this compound inhibit NOD2 signaling?

A3: this compound inhibits MDP-induced IL-8 secretion with an IC50 of approximately 400 nM in HEK293 cells stably expressing human NOD2.[1] In primary human monocytes, a concentration of 5 μM this compound has been shown to abrogate the stimulatory effect of MDP on cytokine production.[3]

Q4: What are the potential off-target effects of this compound?

A4: this compound is reported to be a selective inhibitor of NOD2-mediated responses and does not appear to affect NOD1, TNFR1, or TLR2-mediated signaling pathways.[1] However, as with any small molecule inhibitor, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out without specific testing.

Troubleshooting Guide

Issue 1: I am observing significant cell death after treating my cells with this compound.

  • Possible Cause 1: High Concentration. The concentration of this compound being used may be too high for your specific cell line.

    • Troubleshooting Step: Perform a dose-response curve to determine the IC50 for cytotoxicity in your cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and use a cell viability assay like MTT or LDH to assess cell health.

  • Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.

    • Troubleshooting Step: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a vehicle control (medium with the same concentration of solvent but without this compound) to assess the effect of the solvent alone.

  • Possible Cause 3: Cell Line Sensitivity. Your specific cell line may be particularly sensitive to the inhibition of the NOD2 pathway or to off-target effects of this compound.

    • Troubleshooting Step: Review the literature for any known sensitivities of your cell line. If possible, test the effect of this compound on a control cell line known to be less sensitive.

Issue 2: I am not observing any inhibition of inflammatory responses with this compound treatment.

  • Possible Cause 1: Inactive NOD2 Pathway. The inflammatory response in your experimental system may not be mediated by the NOD2 pathway.

    • Troubleshooting Step: Confirm that the NOD2 pathway is active in your cell line and under your experimental conditions. You can do this by stimulating the cells with a known NOD2 agonist like MDP and measuring the downstream response (e.g., cytokine production).

  • Possible Cause 2: Insufficient Concentration or Incubation Time. The concentration of this compound may be too low, or the pre-incubation time may be too short to effectively inhibit NOD2 signaling.

    • Troubleshooting Step: Increase the concentration of this compound based on literature values (e.g., 1-10 µM). Ensure you are pre-incubating the cells with this compound for a sufficient period (e.g., 1-2 hours) before adding the inflammatory stimulus.[2]

  • Possible Cause 3: Compound Degradation. The this compound compound may have degraded.

    • Troubleshooting Step: Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C, protected from light). Use a fresh aliquot for your experiments.

Quantitative Data Summary

The following table summarizes the available data on the cytotoxicity and inhibitory concentrations of this compound in various cell lines.

Cell LineAssay TypeConcentrationEffectReference
HEK293/hNOD2IL-8 Secretion AssayIC50 = 400 nMInhibition of MDP-stimulated IL-8 secretion[1]
Primary Human MonocytesCytokine Release Assay5 µMAbrogation of MDP-stimulated cytokine release[3]
A549, Huh7, U251, Human Fetal AstrocytesCellTiter-Glo (ATP) AssayUp to 40 µMNo significant cytotoxicity observed[4]
Differentiated THP-1 MacrophagesCell Viability AssayUp to 25 µM>80% cell viability (considered safe)

Experimental Protocols

MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.

Materials:

  • This compound stock solution

  • 96-well cell culture plates

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and a no-cell background control.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Visualizations

GSK717_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP Muramyl Dipeptide (MDP) (Bacterial Cell Wall Component) NOD2 NOD2 MDP->NOD2 Activates This compound This compound This compound->NOD2 Inhibits RIP2 RIP2 Kinase NOD2->RIP2 Recruits TAK1_TAB1 TAK1/TAB1 RIP2->TAK1_TAB1 Activates IKK_complex IKK Complex TAK1_TAB1->IKK_complex MAPK_pathway MAPK Pathway (p38, JNK) TAK1_TAB1->MAPK_pathway IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkappaB_inactive NF-κB (p50/p65) IkappaB->NFkappaB_inactive Sequesters NFkappaB_active Active NF-κB NFkappaB_inactive->NFkappaB_active Release Gene_expression Pro-inflammatory Gene Expression (IL-8, IL-6, TNFα, IL-1β) NFkappaB_active->Gene_expression Cytotoxicity_Workflow cluster_assays Select Viability Assay start Start: Prepare Cell Culture seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_this compound Prepare Serial Dilutions of this compound seed_cells->prepare_this compound treat_cells Treat Cells with this compound (Include Controls) prepare_this compound->treat_cells incubate Incubate for Desired Time (e.g., 24, 48, 72h) treat_cells->incubate mtt_assay MTT Assay incubate->mtt_assay Metabolic Activity ldh_assay LDH Assay incubate->ldh_assay Membrane Integrity atp_assay ATP Assay (e.g., CellTiter-Glo) incubate->atp_assay Cellular ATP measure Measure Signal (Absorbance/Luminescence) mtt_assay->measure ldh_assay->measure atp_assay->measure analyze Analyze Data: Calculate % Viability/Cytotoxicity measure->analyze end End: Determine IC50/Safe Concentration analyze->end

References

Safety Operating Guide

Navigating the Safe Disposal of GSK717: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of GSK717, a cell-permeable benzimidazole (B57391) diamide (B1670390) compound.

Core Safety and Handling Principles

This compound is a white, solid compound that should be handled with care.[1] While it is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008, standard laboratory safety protocols should always be observed.[2] This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. In case of contact, follow these first aid measures:

  • After inhalation: Move to fresh air.

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water or shower.[2]

  • After eye contact: Rinse out with plenty of water and remove contact lenses if present.[2]

  • After swallowing: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[2]

Accidental spills should be managed by covering drains, then collecting, binding, and pumping off the spilled material. The affected area should be cleaned, and the generation of dust should be avoided.[2]

Quantitative Data Summary

For quick reference, the key chemical and safety properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₂₈H₂₈N₄O₂
Molecular Weight 452.55 g/mol
Appearance White solid[1]
Solubility DMSO: 50 mg/mL[1]
Storage Temperature 2-8°C[1][3]
Storage Class 11 - Combustible Solids[1]
Water Hazard Class (WGK) Germany WGK 3[1]

Experimental Protocols: Disposal Procedures

The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. The primary method of disposal is through a licensed professional waste disposal service.

Step-by-Step Disposal Protocol:

  • Segregation: Unused this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) should be segregated from general laboratory waste.

  • Containerization: Place the waste in a clearly labeled, sealed container suitable for chemical waste. The label should include the chemical name ("this compound") and any relevant hazard information.

  • Waste Collection: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.[2]

  • Documentation: Maintain a record of the disposal, including the date, quantity, and the name of the disposal company, as per your institution's guidelines.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

GSK717_Disposal_Workflow start This compound Waste Generated assess Assess Contamination Level start->assess segregate Segregate Waste assess->segregate containerize Package and Label for Disposal segregate->containerize contact_ehs Contact Environmental Health & Safety (EHS) containerize->contact_ehs disposal Professional Waste Disposal contact_ehs->disposal document Document Disposal disposal->document end Disposal Complete document->end

Caption: Workflow for the proper disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。